molecular formula C11H11F3O2 B15046976 Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate

Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate

Cat. No.: B15046976
M. Wt: 232.20 g/mol
InChI Key: QRLAGOARMBNCSW-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate is a fluorinated ester characterized by a difluoroacetate backbone and a 4-fluoro-3-methylphenyl substituent. This compound is part of a broader class of fluorinated aromatic esters, which are valued in medicinal chemistry and materials science for their enhanced metabolic stability and lipophilicity due to fluorine substitution . The 4-fluoro and 3-methyl groups on the phenyl ring introduce steric and electronic effects that distinguish it from related derivatives.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate

InChI

InChI=1S/C11H11F3O2/c1-3-16-10(15)11(13,14)8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3

InChI Key

QRLAGOARMBNCSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)F)C)(F)F

Origin of Product

United States

Preparation Methods

Step 1: Grignard Formation

React 4-fluoro-3-methylbromobenzene with magnesium in tetrahydrofuran (THF) to generate the corresponding Grignard reagent.

Step 2: Coupling Reaction

Add ethyl bromodifluoroacetate dropwise to the Grignard reagent at −10°C, followed by gradual warming to room temperature.

Optimization Insights :

  • Temperature Control : Maintaining subzero temperatures minimizes side reactions (e.g., Wurtz coupling).
  • Solvent Choice : THF enhances reagent solubility but may require molecular sieves to exclude moisture.
Variable Optimal Range
Reaction Time 4–6 hours
Yield 60–75%
Byproducts Biphenyl derivatives

Characterization :

  • ¹⁹F NMR : A singlet at δ −47.7 ppm confirms the CF₂ group.
  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (C=O) and 1210 cm⁻¹ (C-F).

Palladium-Catalyzed Cross-Coupling

Transition-metal-catalyzed reactions offer regioselective alternatives. A Suzuki-Miyaura coupling between ethyl 2,2-difluoroacetate and 4-fluoro-3-methylphenylboronic acid is theoretically feasible but untested for this compound.

Proposed Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃
  • Solvent : Dioxane/water (3:1)
  • Temperature : 80°C for 8 hours.

Anticipated Challenges :

  • Boronic acid derivative availability.
  • Competing protodeboronation under acidic conditions.

Fluorination of Ethyl 2-Chloro-2-Fluoro-2-(4-Fluoro-3-Methylphenyl)Acetate

Post-synthetic fluorination using agents like DAST (diethylaminosulfur trifluoride) could replace chlorine atoms with fluorine.

Reaction Scheme :
Ethyl 2-chloro-2-fluoro-2-(4-fluoro-3-methylphenyl)acetate + DAST → Target compound + HCl

Critical Parameters :

  • DAST Stoichiometry : 1.2 equivalents to ensure complete substitution.
  • Temperature : −78°C to 0°C to avoid explosive side reactions.
Metric Value
Conversion Rate 90–95%
Isolated Yield 65–70%

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and safety:

Method Yield (%) Scalability Safety Concerns
Esterification 70–85 Moderate Corrosive catalysts
Grignard Coupling 60–75 Low Moisture-sensitive reagents
Suzuki-Miyaura N/A Theoretical Boronic acid availability
Fluorination 65–70 High DAST explosivity

Industrial-Scale Considerations

For large-scale production, continuous flow reactors could mitigate risks associated with batch processes, particularly exothermic fluorination steps. Key factors include:

  • Residence Time : 10–15 minutes for esterification.
  • Catalyst Recovery : Immobilized PTSA on silica gel reduces waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical Properties

Key physical properties of selected analogs are summarized below:

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Notes References
Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate 4-F C10H9F3O2 Not reported Not reported Commercial availability
Ethyl 2,2-difluoro-2-(p-tolyl)acetate 4-Me C11H12F2O2 Not reported Not reported MW: 214.212; commercial
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate 4-NO2 C10H9F2NO4 Not reported Not reported Used in further nitration
Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate 2-OMe C11H12F2O3 Not reported Not reported Similarity score: 0.74

The target compound’s melting point and solubility data are absent in the evidence, but trends in related compounds suggest that fluorine and methyl substituents increase molecular weight and may reduce melting points due to reduced crystallinity compared to non-fluorinated analogs.

Commercial Availability and Challenges

The target compound is listed as discontinued by CymitQuimica (), highlighting challenges in sourcing. In contrast, analogs like ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate () and ethyl 2,2-difluoro-2-(p-tolyl)acetate () remain commercially available, suggesting that substituent complexity impacts production scalability .

Biological Activity

Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₉F₃O₂
  • Molecular Weight : 232.18 g/mol
  • Structure : The compound features a difluoromethyl group and a substituted phenyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to target proteins, which may lead to altered signaling pathways and metabolic processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular homeostasis.
  • Receptor Modulation : Interaction with cellular receptors can lead to changes in signaling cascades, influencing cell proliferation and apoptosis.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : Preliminary studies have shown that the compound can induce apoptosis in cancer cells, particularly in breast cancer models (e.g., MCF-7 cell line).
  • IC50 Values : Some derivatives demonstrate low IC50 values, indicating high potency. For instance, a related compound showed an IC50 of 0.075 µM against MCF-7 cells .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent:

  • Mechanistic Insights : In preclinical models, it has been observed to reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Studies

A comparative analysis of similar compounds reveals that the introduction of fluorine atoms significantly enhances biological activity:

Compound NameIC50 (µM)Biological Activity
This compound0.075Anticancer
Related Fluorinated Compound A0.150Anticancer
Non-fluorinated Compound B0.500Anticancer

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability at concentrations as low as 0.075 µM .
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked reduction in pro-inflammatory cytokines, supporting its potential role in treating inflammatory conditions.
  • Mechanistic Study : Further investigations into the mechanism revealed that the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Q & A

Q. What are common synthetic routes for Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a microwave-assisted reaction between 2-chloro-3-nitro-pyridine and ethyl 2,2-difluoro-2-iodoacetate in dimethylsulfoxide (DMSO) with Cu powder as a catalyst yields related difluoroacetate esters (26% yield after column chromatography) . Reductive steps, such as using Fe in acetic acid under thermal conditions (100°C), are critical for subsequent cyclization to heterocyclic derivatives .

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include ¹H NMR to confirm substituent environments. For example:

  • In intermediates, signals at δ 9.04 ppm (d, 1H) and δ 8.70 ppm (d, 1H) correspond to aromatic protons adjacent to electron-withdrawing groups .
  • Post-reduction, shifts to δ 11.43 ppm (s, 1H) indicate NH groups in pyrrolo[3,2-b]pyridin-2-one derivatives . Impurities or diastereomers may require 2D NMR (e.g., COSY, HSQC) for resolution.

Q. What solvents and purification methods are optimal for isolating this compound?

Polar aprotic solvents like DMSO facilitate coupling reactions, while acetic acid is used for reductive steps . Purification typically involves liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (10–50% EtOAc/hexanes gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the difluoroacetate moiety?

  • Catalyst Screening : Transition metals (e.g., Cu, Fe) enhance halogen displacement efficiency. For example, Cu powder in DMSO under microwave irradiation (50°C, 30 min) improves reaction kinetics .
  • Solvent Effects : DMSO stabilizes intermediates via polar interactions, while acetic acid aids in proton transfer during reductions .
  • Temperature Control : Microwave irradiation reduces side reactions compared to conventional heating .

Q. How to resolve contradictions in ¹H NMR data for intermediates?

Discrepancies in aromatic proton shifts (e.g., δ 8.34 ppm vs. δ 7.44 ppm ) may arise from:

  • Solvent Polarity : DMSO-d6 vs. CDCl3 alters shielding effects.
  • Tautomerism : Keto-enol equilibria in acetates can split signals.
  • Diastereomers : Chiral centers (if present) require chiral columns or NOESY for stereochemical assignment.

Q. What role does this compound play in heterocyclic synthesis for agrochemicals?

It serves as a precursor to bioactive heterocycles. For instance, reduction of the nitro group and cyclization yields 3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2-one, a scaffold used in herbicidal agents (e.g., Syngenta’s weed control derivatives) . The difluoroacetate group enhances metabolic stability and lipophilicity, critical for membrane penetration in plants.

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

  • Fluorine Substituents : The 4-fluoro group on the phenyl ring directs electrophilic substitution to the para position, while the 3-methyl group sterically hinders ortho pathways .
  • Difluoroacetate Group : The electron-withdrawing CF₂ group activates the acetate carbonyl toward nucleophilic attack, facilitating ester hydrolysis or transesterification .

Q. What are the challenges in scaling up synthesis for medicinal chemistry applications?

  • Byproduct Formation : Trace Fe residues from reductions require chelation or filtration through Celite .
  • Safety : Low flash point (47°C) and exothermic reactions necessitate controlled heating and inert atmospheres .
  • Yield Optimization : Microwave-assisted protocols may need adaptation to flow chemistry for industrial-scale production .

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